N-(3-Oxobutanoyl)-L-homoserine lactone

Übersicht

Beschreibung

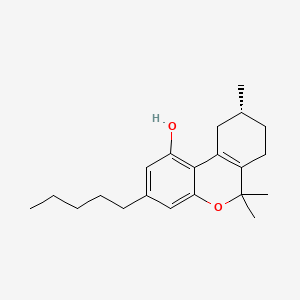

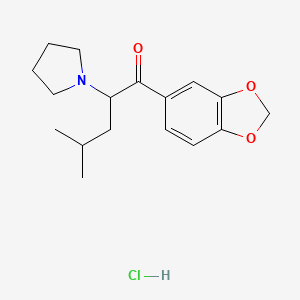

N-(3-Oxobutanoyl)-L-homoserine lactone is a common quorum sensing (QS) signal . It is a signaling molecule that is produced by Gram-negative bacteria . It is also known as 3-hydroxy-C4:0-HSL .

Molecular Structure Analysis

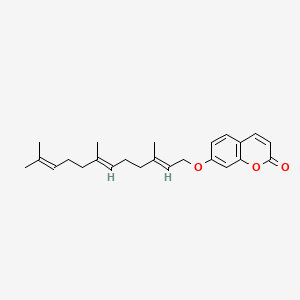

The molecular formula of N-(3-Oxobutanoyl)-L-homoserine lactone is C8H13NO4 . It has a calculated molar mass of 187.084459 . The InChI string representation isInChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1 . Physical And Chemical Properties Analysis

N-(3-Oxobutanoyl)-L-homoserine lactone is a white powder . It is soluble in chloroform at a concentration of 50 mg/mL . It has a heavy atom count of 13, a topological polar surface area of 77.70, and a molar refractivity of 45.32 .Wissenschaftliche Forschungsanwendungen

Quorum Sensing in Pseudomonas aeruginosa

N-(3-Oxobutanoyl)-L-homoserine lactone is crucial in the quorum-sensing mechanisms of Pseudomonas aeruginosa. This process involves the synthesis of quorum-sensing signal molecules, including N-butanoyl-L-homoserine lactone (BHL) and N-hexanoyl-L-homoserine lactone (HHL), which are essential for bacterial communication and coordination of group behaviors (Jiang et al., 1998).

Detection and Characterization Techniques

Thin-layer chromatography is used to detect and characterize N-acyl-homoserine lactones like N-(3-Oxobutanoyl)-L-homoserine lactone. This methodology is essential for identifying the presence and concentration of these signal molecules in bacterial cultures (Shaw et al., 1997).

Quantification in Bacterial Biofilms

Gas chromatography-mass spectrometry is employed for quantifying N-3-oxoacyl homoserine lactones, like N-(3-Oxobutanoyl)-L-homoserine lactone, in bacterial biofilms. This method is significant in studying the high concentration of these molecules in biofilms, providing insights into bacterial communication in such environments (Charlton et al., 2000).

Antibody Interaction and Potential Therapeutic Applications

Research indicates that antibodies can be developed to catalyze the hydrolysis of N-(3-Oxobutanoyl)-L-homoserine lactone. This finding suggests a potential method to interfere with bacterial quorum sensing, which could have significant therapeutic implications (Marin et al., 2007).

Bacterial Defense Mechanisms Against Quorum Sensing Molecules

Certain bacterial strains, such as Chryseobacterium strains found on potato roots, can degrade N-acylhomoserine lactones. This ability to inactivate such molecules indicates a natural bacterial defense mechanism against quorum-sensing signaling molecules (Rashid et al., 2011).

Interaction with Mammalian Immune Cells

N-(3-Oxobutanoyl)-L-homoserine lactone, used by Pseudomonas aeruginosa, can induce significant cell death in mammalian immune cells. This interaction highlights the complex communication between microorganisms and mammalian hosts, providing insights into bacterial pathogenicity and host defense mechanisms (Song et al., 2018).

Wirkmechanismus

N-(3-Oxobutanoyl)-L-homoserine lactone, also known as 3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide, is a small diffusible signaling molecule and a member of the N-acyl-homoserine lactone (AHL) family . AHLs are involved in quorum sensing, controlling gene expression, and cellular metabolism .

Target of Action

It’s known that ahls generally target specific receptor proteins in bacteria, modulating their gene expression .

Mode of Action

The compound interacts with its targets by diffusing across the bacterial cell membrane and binding to specific receptor proteins. This binding event triggers a conformational change in the receptor, which can then bind to specific DNA sequences and modulate gene expression .

Biochemical Pathways

Ahls are known to regulate a variety of processes in bacteria, including virulence, biofilm formation, and antibiotic production .

Pharmacokinetics

As a small and relatively nonpolar molecule, it is likely to be readily absorbed and distributed within biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in regulating gene expression. Depending on the specific genes modulated, effects could include changes in bacterial growth rate, virulence, or antibiotic resistance .

Action Environment

Environmental factors such as pH, temperature, and the presence of other signaling molecules can influence the stability and efficacy of AHLs . .

Eigenschaften

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h6H,2-4H2,1H3,(H,9,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHPLICEAUNEFV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Oxobutanoyl)-L-homoserine lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)